- Preparation of spiro-acridine derivatives for organic electronic element, Korea, , ,
Cas no 92638-81-8 (10H-Spiro[acridine-9,9'-fluorene])
![10H-Spiro[acridine-9,9'-fluorene] structure](https://ja.kuujia.com/scimg/cas/92638-81-8x500.png)
92638-81-8 structure
商品名:10H-Spiro[acridine-9,9'-fluorene]
10H-Spiro[acridine-9,9'-fluorene] 化学的及び物理的性質
名前と識別子
-
- 10H-Spiro[acridine-9,9'-fluorene]
- Spiro[10H-acridine-9,9'-fluorene]
- spiro[acridine-9,9'-fluorene]
- 10H-spiro[acridine-9,9-fluorene]
- 10H-Spiro(acridine-9,9′-fluorene)
- 10H-Spiro[acridine-9,9′-fluorene]
- 92638-81-8
- C25H17N
- DB-191040
- S0984
- C16731
- AKOS027325485
- AS-63542
- SY282019
- AC-33533
- SCHEMBL18314522
- MFCD29919320
- 10H-Spiro[acridine-9,9 inverted exclamation mark -fluorene]
- Spiro[acridine-9(10H),9'-[9H]fluorene]
- CS-0141555
-
- MDL: MFCD29919320
- インチ: 1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H
- InChIKey: GFOZRCASAHKFFT-UHFFFAOYSA-N
- ほほえんだ: C1C=C2NC3C(C4(C5C(=CC=CC=5)C5C4=CC=CC=5)C2=CC=1)=CC=CC=3
計算された属性
- せいみつぶんしりょう: 331.136099547g/mol
- どういたいしつりょう: 331.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 480
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 12
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 500.5±50.0 °C at 760 mmHg
- フラッシュポイント: 277.8±25.6 °C
- ようかいど: Insuluble (3.6E-5 g/L) (25 ºC),
- じょうきあつ: 0.0±1.3 mmHg at 25°C
10H-Spiro[acridine-9,9'-fluorene] セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: H303+H313+H110
- ちょぞうじょうけん:(BD318017)
10H-Spiro[acridine-9,9'-fluorene] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A197840-5g |
10H-Spiro[acridine-9,9'-fluorene] |
92638-81-8 | 98% | 5g |
$154.0 | 2025-02-19 | |
eNovation Chemicals LLC | D634838-1g |
10H-spiro[acridine-9,9'-fluorene] |
92638-81-8 | 97% | 1g |
$650 | 2024-06-05 | |
eNovation Chemicals LLC | D954815-25g |
Spiro[acridine-9(10H),9'-[9H]fluorene] |
92638-81-8 | 98% | 25g |
$505 | 2024-06-07 | |
abcr | AB539165-1 g |
10H-Spiro[acridine-9,9'-fluorene]; . |
92638-81-8 | 1g |
€243.60 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0984-1G |
10H-Spiro[acridine-9,9'-fluorene] |
92638-81-8 | 98.0%(LC&N) | 1G |
1490.0CNY | 2021-07-14 | |
Cooke Chemical | BD2714645-250mg |
10H-Spiro[acridine-9,9'-fluorene] |
92638-81-8 | 98% | 250mg |
RMB 156.00 | 2025-02-21 | |
Alichem | A289000048-250mg |
10H-spiro[acridine-9,9'-fluorene] |
92638-81-8 | 95% | 250mg |
$680.00 | 2023-08-31 | |
Alichem | A289000048-1g |
10H-spiro[acridine-9,9'-fluorene] |
92638-81-8 | 95% | 1g |
$1685.00 | 2023-08-31 | |
eNovation Chemicals LLC | D954815-5g |
Spiro[acridine-9(10H),9'-[9H]fluorene] |
92638-81-8 | 98% | 5g |
$185 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212195-25g |
10H-Spiro[acridine-9,9'-fluorene] |
92638-81-8 | 98% | 25g |
¥8467.00 | 2024-04-25 |
10H-Spiro[acridine-9,9'-fluorene] 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, 60 - 80 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Chloroform ; 3.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 82 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 82 °C
リファレンス
- Method for preparing 10H-spiro[acridine-9,9'-fluorene] and its derivatives using imine compound, China, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 50 min, 0 °C
1.2 Reagents: Water ; rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 3 h, reflux
1.2 Reagents: Water ; rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 3 h, reflux
リファレンス
- Luminescent materials having specific substituted heteraborin ring structures, delayed fluorescent materials, organic light emitting devices using them, and compounds for them, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ; rt → 140 °C; 15 min, 140 °C
1.2 140 °C → 200 °C; 30 min, 200 °C
1.2 140 °C → 200 °C; 30 min, 200 °C
リファレンス
- Preparation of substituted spiro acridine derivatives as OLED materials, China, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 5 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Catalysts: Hydrochloric acid Solvents: Acetic acid ; 90 °C; 8 h, 90 °C → 117 °C
1.2 Solvents: Diethyl ether ; -78 °C; 5 h, -78 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Catalysts: Hydrochloric acid Solvents: Acetic acid ; 90 °C; 8 h, 90 °C → 117 °C
リファレンス
- Intramolecular Hydrogen-bonding in Thermally Activated Delayed Fluorescence Emitters: Is There Evidence Beyond Reasonable Doubt?Journal of Physical Chemistry Letters, 2022, 13(35), 8221-8227,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid ; 15 min, 150 °C
1.2 0.5 h, 150 °C → 200 °C
1.2 0.5 h, 150 °C → 200 °C
リファレンス
- Versatile Direct Cyclization Constructs Spiro-acridan Derivatives for Highly Efficient TADF emittersAngewandte Chemie, 2021, 60(22), 12376-12380,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Water
1.4 Catalysts: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux
1.2 3 h, rt
1.3 Reagents: Water
1.4 Catalysts: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux
リファレンス
- Organic compound, and organic light-emitting display panel and organic light-emitting display device, China, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 5 h, rt → 184 °C
1.2 20 h, 184 °C; cooled
1.3 Reagents: Water
1.2 20 h, 184 °C; cooled
1.3 Reagents: Water
リファレンス
- Process for preparation of spirofluorene acridine compounds, China, , ,
ごうせいかいろ 9
はんのうじょうけん
リファレンス
- Aromatic heterocyclic delayed fluorescent compound and application in organic light-emitting diode device, China, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Methanesulfonic acid Solvents: Chloroform ; 30 min, rt; > 24 h, reflux
リファレンス
- Organic compound, and organic light emitting diode and organic light emitting display device including the same, United States, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Tetrahydrofuran
リファレンス
- Organic compound, organic light emitting diode and organic light emitting device having the compound, United States, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C
1.3 Reagents: Acetic acid , Hydrochloric acid
1.2 Solvents: Tetrahydrofuran ; -78 °C
1.3 Reagents: Acetic acid , Hydrochloric acid
リファレンス
- Condensed cyclic compound and organic light-emitting device including the same, United States, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 30 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, rt
1.2 30 min, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, rt
リファレンス
- Highly efficient blue organic light-emitting diodes from pyrimidine-based thermally activated delayed fluorescence emittersJournal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2018, 6(9), 2351-2359,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 12 h, -78 °C; -78 °C → rt
1.3 Reagents: Methanesulfonic acid ; 1 h, reflux; reflux → rt
1.4 Reagents: Water
1.2 -78 °C; 12 h, -78 °C; -78 °C → rt
1.3 Reagents: Methanesulfonic acid ; 1 h, reflux; reflux → rt
1.4 Reagents: Water
リファレンス
- Organic compound, and application and organic electroluminescence device thereof, China, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Methanesulfonic acid Solvents: Chloroform ; 10 h, reflux
リファレンス
- Preparation of polycyclic aromatic compounds for organic electroluminescent devices, China, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 4 h, -78 °C
1.2 30 min, -78 °C; 12 h, rt
1.3 Solvents: Water ; cooled
1.2 30 min, -78 °C; 12 h, rt
1.3 Solvents: Water ; cooled
リファレンス
- Controllable construction of red thermally activated delayed fluorescence molecules based on a spiro-acridine donorPhysical Chemistry Chemical Physics, 2023, 25(2), 1032-1044,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux
1.2 3 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Methanesulfonic acid Solvents: Chloroform ; 2 h, reflux
リファレンス
- High efficiency pure blue thermally activated delayed fluorescence molecules having 10H-phenoxaborin and acridan unitsChemical Communications (Cambridge, 2015, 51(46), 9443-9446,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 81 °C
リファレンス
- Synthesis of Benzo[b]fluoranthenes and Spiroacridines from Fluorene-Derived Alkenes and N-Arylimines via a Tandem Reaction with BenzynesOrganic Letters, 2019, 21(10), 3496-3500,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 12 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanesulfonic acid ; reflux
1.3 Reagents: Water
1.2 Reagents: Methanesulfonic acid ; reflux
1.3 Reagents: Water
リファレンス
- Preparation of boracyclic compounds for organic light-emitting element, World Intellectual Property Organization, , ,
10H-Spiro[acridine-9,9'-fluorene] Raw materials
- 9H-Fluoren-9-ol, 9-[2-(phenylamino)phenyl]-
- Benzenamine,N-9H-fluoren-9-ylidene-
- 9-Fluorenone
- 2-Bromo-N-phenylaniline
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
10H-Spiro[acridine-9,9'-fluorene] Preparation Products
10H-Spiro[acridine-9,9'-fluorene] サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:92638-81-8)10H-Spiro[acridine-9,9'-fluorene]
注文番号:A905488
在庫ステータス:in Stock/in Stock
はかる:5g/25g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 12:20
価格 ($):485.0/1698.0
10H-Spiro[acridine-9,9'-fluorene] 関連文献
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Xiang-Yang Liu,Yi-Jie Zhang,Xiyu Fei,Quan Ran,Man-Keung Fung,Jian Fan J. Mater. Chem. C 2019 7 1370
-
Hao Wu,Yi-Zhong Shi,Kai Wang,Jia Yu,Xiao-Hong Zhang Phys. Chem. Chem. Phys. 2023 25 2729
-
Min Sik Mun,Chan Hee Ryu,Hyunhee So,Mingi Kim,Ji Hye Lee,Hyonseok Hwang,Kang Mun Lee J. Mater. Chem. C 2020 8 16896
-
Cong Fan,Yonghua Chen,Zhongyin Liu,Zuoquan Jiang,Cheng Zhong,Dongge Ma,Jingui Qin,Chuluo Yang J. Mater. Chem. C 2013 1 463
-
Paramaguru Ganesan,Deng-Gao Chen,Jia-Ling Liao,Wei-Cheng Li,Yi-Ning Lai,Dian Luo,Chih-Hao Chang,Chang-Lun Ko,Wen-Yi Hung,Shun-Wei Liu,Gene-Hsiang Lee,Pi-Tai Chou,Yun Chi J. Mater. Chem. C 2018 6 10088
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推奨される供給者
atkchemica
(CAS:92638-81-8)10H-Spiro[acridine-9,9'-fluorene]

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:92638-81-8)10H-spiro[acridine-9,9'-fluorene]

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ